molecular formula C21H24ClN3O2 B5298274 N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-methylpropanamide

N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-methylpropanamide

Cat. No. B5298274
M. Wt: 385.9 g/mol
InChI Key: WWZMCOXERSJBFA-UHFFFAOYSA-N
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Description

N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-methylpropanamide, also known as N-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)-2-(2-pyridinyl)propanamide, is a chemical compound that belongs to the class of drugs known as antipsychotics. It is commonly referred to as Aripiprazole, which is the generic name of the drug. Aripiprazole is used to treat various mental health conditions such as schizophrenia, bipolar disorder, and depression.

Mechanism of Action

Aripiprazole acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and as an antagonist at serotonin 5-HT2A receptors. It also has moderate affinity for histamine H1 receptors and alpha1-adrenergic receptors. Aripiprazole's partial agonist activity at dopamine D2 receptors is thought to contribute to its antipsychotic effects, while its partial agonist activity at serotonin 5-HT1A receptors is thought to contribute to its antidepressant effects.
Biochemical and Physiological Effects:
Aripiprazole's modulation of dopamine and serotonin receptors in the brain leads to a number of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the mesolimbic pathway, which is involved in the regulation of reward and pleasure. This leads to a reduction in the positive symptoms of schizophrenia such as hallucinations and delusions. Aripiprazole also increases the release of dopamine in the prefrontal cortex, which is involved in the regulation of cognitive function. This leads to an improvement in cognitive symptoms of schizophrenia such as working memory and attention.

Advantages and Limitations for Lab Experiments

Aripiprazole has several advantages and limitations for lab experiments. Its well-established mechanism of action and efficacy in treating mental health conditions make it a useful tool for studying the neurobiology of these conditions. However, its complex pharmacology and multiple receptor targets can make it difficult to interpret experimental results. Additionally, its high cost and potential for side effects may limit its use in some experiments.

Future Directions

There are several areas of future research that are currently being explored with regards to Aripiprazole. One area is the development of new formulations of the drug that can improve its pharmacokinetic properties and reduce side effects. Another area is the investigation of Aripiprazole's potential for the treatment of other mental health conditions such as anxiety disorders and substance use disorders. Finally, there is ongoing research into the neurobiological mechanisms underlying Aripiprazole's therapeutic effects, which may lead to the development of new treatments for these conditions.

Synthesis Methods

The synthesis of Aripiprazole involves a series of chemical reactions that start with the condensation of 4-chlorobenzoyl chloride with piperazine to form 4-(4-chlorobenzoyl)-1-piperazine. This intermediate is then reacted with 2-(2-pyridyl)ethylamine to form N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-methylpropanamide{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-pyridin-2-ylethanamide. Finally, the product is reacted with isobutyl chloroformate to form the desired compound, N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-methylpropanamide{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-methylpropanamide.

Scientific Research Applications

Aripiprazole has been extensively studied for its therapeutic potential in various mental health conditions. It has been shown to be effective in treating symptoms of schizophrenia, bipolar disorder, and depression. Aripiprazole works by modulating the activity of dopamine and serotonin receptors in the brain, which are involved in regulating mood, behavior, and cognition.

properties

IUPAC Name

N-[2-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O2/c1-15(2)20(26)23-18-5-3-4-6-19(18)24-11-13-25(14-12-24)21(27)16-7-9-17(22)10-8-16/h3-10,15H,11-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZMCOXERSJBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-2-methylpropanamide

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